2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester
Description
Properties
IUPAC Name |
2-(trifluoromethylsulfonylamino)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO4S/c1-5(2)6(12)15-4-3-11-16(13,14)7(8,9)10/h11H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSNZIGNWKAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCNS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester typically involves the reaction of 2-Propenoic acid, 2-Methyl- with a trifluoromethylsulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the molecular structure and function of the target molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester
- CAS No.: 314756-98-4
- Molecular Formula: C₇H₁₀F₃NO₄S
- Molecular Weight : 261.22 g/mol
- Structure: Features a methacrylate backbone (2-methylpropenoate) esterified with a 2-aminoethyl group substituted by a trifluoromethylsulfonyl (CF₃SO₂) moiety. The SMILES notation is CC(=C)C(=O)OCCNS(=O)(=O)C(F)(F)F .
Key Properties :
- The trifluoromethylsulfonyl (triflyl) group imparts strong electron-withdrawing characteristics, enhancing reactivity in polymerization and resistance to hydrolysis.
- Lower molecular weight (261.22) compared to longer perfluoroalkyl analogs contributes to moderate volatility and solubility in organic solvents.
Comparison with Similar Compounds
Structural Analogues with Varied Perfluoroalkyl Chains
Polymer Derivatives
Physicochemical and Regulatory Differences
Research Findings and Industrial Relevance
- Reactivity: The triflyl group in the main compound accelerates radical polymerization compared to non-fluorinated acrylates, enabling rapid curing in UV-based coatings .
- Environmental Impact: Shorter perfluoroalkyl chains (e.g., trifluoromethyl vs. nonafluorobutyl) reduce bioaccumulation risks but still require PFAS reporting under EPA guidelines .
- Performance Trade-offs : While longer-chain analogs (e.g., C₇F₁₅) offer superior chemical resistance, the main compound provides a compromise between performance and regulatory compliance .
Biological Activity
2-Propenoic acid, 2-Methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester, commonly referred to as TFSMA (CAS No. 314756-98-4), is a fluorinated organic compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethylsulfonyl group that enhances its chemical stability and biological interactions.
- Molecular Formula : CHFNOS
- Molecular Weight : 261.22 g/mol
- Density : 1.4 g/cm³
- Boiling Point : Approximately 278.9 °C
- Flash Point : 122.4 °C
The biological activity of TFSMA is primarily attributed to its ability to interact with various biological targets, influencing cellular processes such as apoptosis, inflammation, and microbial resistance. The trifluoromethylsulfonyl moiety enhances lipophilicity, allowing better membrane penetration and interaction with lipid bilayers.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of TFSMA against a variety of pathogens. For instance, TFSMA exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
TFSMA has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways.
Case Study: Anticancer Activity
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 (Colon Cancer) | 1.9 |
| MCF-7 (Breast Cancer) | 2.3 |
| Doxorubicin (Control) | 3.23 |
Anti-inflammatory Effects
The anti-inflammatory properties of TFSMA have been evaluated in models of acute inflammation. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.
Research Findings
- Cytokines Measured : IL-6, TNF-α
- Reduction in Cytokine Levels : Up to 50% decrease at concentrations of 10 µg/mL.
Synthetic Routes
TFSMA can be synthesized through several methods, typically involving the reaction of methyl methacrylate with trifluoromethylsulfonyl chloride under basic conditions. This approach allows for the introduction of the trifluoromethylsulfonyl group while maintaining high yields.
Applications in Materials Science
Due to its unique properties, TFSMA is used in polymer chemistry to create fluorinated polymers with enhanced thermal stability and hydrophobicity. These materials find applications in coatings, adhesives, and biomedical devices.
Q & A
Q. What are the established synthetic routes for preparing 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoromethyl)sulfonyl]amino]ethyl ester?
The synthesis typically involves a two-step process:
- Step 1 : Esterification of methacrylic acid with 2-aminoethanol to form 2-(methacryloyloxy)ethylamine.
- Step 2 : Sulfonylation of the amine group using trifluoromethanesulfonyl chloride (triflyl chloride) under anhydrous conditions, often in the presence of a base like triethylamine to scavenge HCl . Purity is critical; intermediates should be characterized via H NMR and FTIR before proceeding.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm backbone structure, while F NMR verifies the trifluoromethylsulfonyl group.
- FTIR : Peaks at ~1730 cm (ester C=O) and ~1350–1150 cm (S=O stretching) are key markers.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S .
Q. What are the primary research applications of this monomer in polymer science?
This monomer is used to synthesize fluorinated polymers with enhanced properties:
- Chemical Resistance : The triflyl group improves resistance to solvents and acids.
- Controlled Reactivity : The electron-withdrawing sulfonamide group modulates radical polymerization kinetics.
- Post-Polymerization Modification : The sulfonamide moiety allows for further functionalization (e.g., ion exchange) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood due to potential volatile byproducts.
- Storage : Keep in a cool, dry place under inert gas (N or Ar) to prevent moisture absorption or premature polymerization .
- Waste Disposal : Follow EPA guidelines for fluorinated waste, as related compounds are under regulatory scrutiny .
Advanced Research Questions
Q. How does the trifluoromethylsulfonylamino group influence copolymerization kinetics with acrylates?
- Reactivity Ratios : Use the Mayo-Lewis equation to determine (this monomer) and (co-monomer) via H NMR monitoring of residual monomers.
- Steric Effects : The bulky triflyl group reduces propagation rates, requiring higher initiator concentrations (e.g., AIBN at 70°C).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reduce chain-transfer side reactions .
Q. What strategies resolve contradictory NMR data for structural confirmation?
- 2D NMR : HSQC and HMBC correlate H-C signals to resolve overlapping peaks.
- Isotopic Labeling : Introduce N or F labels to track sulfonamide connectivity.
- Computational Validation : Compare experimental spectra with DFT-simulated chemical shifts (e.g., using Gaussian or ORCA) .
Q. How does this monomer enhance the thermal stability of resulting polymers?
- TGA Analysis : Polymers exhibit 10–15% higher decomposition temperatures () compared to non-fluorinated analogs due to strong C–F bonds and sulfonamide crosslinking.
- DSC : Glass transition temperatures () increase by ~20°C, attributed to restricted chain mobility from polar sulfonamide groups .
Q. What methodologies assess the environmental persistence of polymers derived from this monomer?
- OECD 301B Test : Measure biodegradation in aerobic aqueous systems.
- LC-MS/MS : Detect perfluorinated degradation products (e.g., trifluoromethanesulfonic acid) in simulated environmental conditions.
- Ecotoxicity Assays : Use Daphnia magna or algae to evaluate acute toxicity thresholds .
Q. How can conflicting reactivity data in radical polymerization be addressed?
- Pulsed Laser Polymerization (PLP) : Determine chain-length-dependent propagation rate coefficients ().
- ESR Spectroscopy : Monitor radical intermediates to identify termination pathways.
- Kinetic Modeling : Fit data to the terminal or penultimate effect models using software like PREDICI .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
